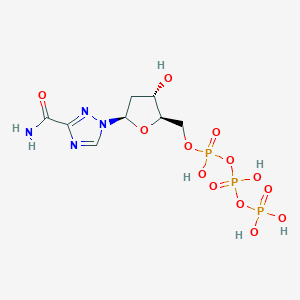![molecular formula C14H12F15NO4S<br>C7F15SO2N(C2H5)CH2CH2OC(O)CH=CH2 B13419144 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 59071-10-2](/img/structure/B13419144.png)
2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is a fluorinated acrylate compound with the molecular formula C14H12F15NO4S and a molecular weight of 575.29 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to solvents, making it valuable in various industrial applications .
Méthodes De Préparation
The synthesis of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves several steps. One common method includes the reaction of ethyl acrylate with pentadecafluoroheptyl sulfonyl chloride in the presence of a base, such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers . The fluorinated tail provides hydrophobic properties, while the acrylate group allows for polymerization . These properties make it effective in creating materials with unique surface characteristics and high durability .
Comparaison Avec Des Composés Similaires
2-[ETHYL[(PENTADECAFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL ACRYLATE is unique due to its combination of a fluorinated tail and an acrylate group. Similar compounds include:
2-[ETHYL[(HEPTAFLUOROPROPYL)SULPHONYL]AMINO]ETHYL ACRYLATE: This compound has a shorter fluorinated tail, resulting in different physical properties.
2-[ETHYL[(NONAFLUOROBUTYL)SULPHONYL]AMINO]ETHYL ACRYLATE: Another similar compound with a different fluorinated tail length, affecting its chemical behavior.
These comparisons highlight the importance of the fluorinated tail length in determining the compound’s properties and applications .
Propriétés
Numéro CAS |
59071-10-2 |
|---|---|
Formule moléculaire |
C14H12F15NO4S C7F15SO2N(C2H5)CH2CH2OC(O)CH=CH2 |
Poids moléculaire |
575.29 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H12F15NO4S/c1-3-7(31)34-6-5-30(4-2)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h3H,1,4-6H2,2H3 |
Clé InChI |
IIEYFHNUKYSWAV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)


